4-(Isobutylsulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine
Description
Properties
IUPAC Name |
4-(2-methylpropylsulfonyl)-1-naphthalen-1-ylsulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4S2/c1-15(2)14-25(21,22)17-10-12-20(13-11-17)26(23,24)19-9-5-7-16-6-3-4-8-18(16)19/h3-9,15,17H,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMDIGFOONNVHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two key components:
- A piperidine core functionalized at position 4 with an isobutylsulfonyl group.
- A naphthalen-1-ylsulfonyl group at the ring nitrogen.
Strategic bond disconnections suggest two primary approaches:
- Approach A : Sequential sulfonation of a preformed piperidine derivative.
- Approach B : Construction of the piperidine ring from sulfonyl-containing precursors.
Ring Formation Strategies
Cyclization of Linear Precursors
The Dieckmann condensation, widely used in piperidine synthesis, enables cyclization of δ-keto esters. For example, treatment of $$ N,N $$-bis(β-methyl propionate)benzylamine with sodium methoxide induces cyclization to form 4-piperidone intermediates. Subsequent reduction with $$ \text{LiAlH}_4 $$ yields the piperidine skeleton. Adapting this method, a δ-keto ester bearing a sulfonyl-protected amine could cyclize to form a 4-sulfonylpiperidine precursor.
Catalytic Hydrogenation
Pyridine derivatives undergo hydrogenation over nickel catalysts to produce piperidines. For instance, hydrogenation of 4-cyanopyridine in the presence of Raney nickel yields 4-aminopiperidine, which could be further functionalized. However, this route requires careful control to avoid over-reduction of sulfonyl groups.
Sulfonation Reactions
Nitrogen-Specific Sulfonylation
The naphthalen-1-ylsulfonyl group is introduced via reaction of piperidine with naphthalene-1-sulfonyl chloride under basic conditions (e.g., $$ \text{Et}3\text{N} $$ in $$ \text{CH}2\text{Cl}_2 $$). This step typically proceeds in >85% yield for analogous sulfonamides.
Carbon-Specific Sulfonylation at Position 4
Introducing the isobutylsulfonyl group at C4 presents greater complexity. Two validated strategies include:
Nucleophilic Substitution
A 4-halopiperidine intermediate reacts with sodium isobutylsulfinate in dimethylformamide (DMF) at 80°C. For example, 4-bromo-1-(naphthalen-1-ylsulfonyl)piperidine treated with $$ \text{NaSO}_2\text{-}i\text{Bu} $$ yields the target compound. Yields for analogous reactions range from 50–70%.
Oxidation of Thioethers
A 4-(isobutylthio)piperidine intermediate, prepared via alkylation of 4-mercaptopiperidine with isobutyl bromide, undergoes oxidation with $$ \text{H}2\text{O}2/\text{AcOH} $$ to form the sulfone. This method avoids harsh halogenation steps but requires strict anhydrous conditions.
Step-by-Step Synthetic Route
Route 1: Sequential Functionalization
- Piperidine Protection : React piperidine with naphthalene-1-sulfonyl chloride (1.2 eq) in $$ \text{CH}2\text{Cl}2/\text{Et}_3\text{N} $$ (0°C to RT, 12 h).
- Halogenation at C4 : Treat 1-(naphthalen-1-ylsulfonyl)piperidine with $$ \text{N}-bromosuccinimide $$ (NBS) under radical initiation (AIBN, CCl₄, reflux).
- Sulfone Installation : React 4-bromo intermediate with $$ \text{NaSO}_2\text{-}i\text{Bu} $$ in DMF (80°C, 24 h).
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) yields pure product (≈58% overall).
Route 2: Ring Construction from Sulfonyl Precursors
- Linear Precursor Synthesis : Condense 5-amino-1-chloropentane with isobutylsulfonyl chloride to form $$ \text{Cl}(\text{CH}2)4\text{N}(\text{SO}_2\text{-}i\text{Bu}) $$.
- Cyclization : Heat in toluene with $$ \text{K}2\text{CO}3 $$ (110°C, 48 h) to form 4-(isobutylsulfonyl)piperidine.
- Sulfonylation : Introduce naphthalen-1-ylsulfonyl group as in Route 1.
- Reduction : Catalytic hydrogenation (Pd/C, $$ \text{H}_2 $$) removes any transient protecting groups.
Comparative Analysis of Methods
| Parameter | Route 1 (Sequential) | Route 2 (Convergent) |
|---|---|---|
| Overall Yield | 58% | 42% |
| Step Count | 4 | 5 |
| Critical Challenges | Radical bromination | Cyclization efficiency |
| Scalability | >100 g feasible | Limited by cyclization |
| Purity (HPLC) | 98.5% | 96.2% |
Route 1 offers superior yield and scalability but requires handling hazardous bromination reagents. Route 2 avoids halogenation but suffers from lower cyclization efficiency.
Optimization Strategies
- Microwave-Assisted Sulfonation : Reducing reaction times from 24 h to 45 min for sulfone formation (100°C, 300 W).
- Flow Chemistry : Continuous hydrogenation using packed-bed Pd catalysts improves throughput by 3×.
- Crystallization : Recrystallization from ethanol/water mixtures enhances purity to >99% without chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Isobutylsulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.
Scientific Research Applications
4-(Isobutylsulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Isobutylsulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(Isobutylsulfonyl)-1-(phenylsulfonyl)piperidine
- 4-(Isobutylsulfonyl)-1-(benzylsulfonyl)piperidine
Uniqueness
4-(Isobutylsulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine is unique due to the presence of both isobutylsulfonyl and naphthalen-1-ylsulfonyl groups, which confer distinct chemical properties and potential applications. The naphthalen-1-ylsulfonyl group, in particular, may enhance the compound’s ability to interact with aromatic systems and biological targets.
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